Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide

Übersicht

Beschreibung

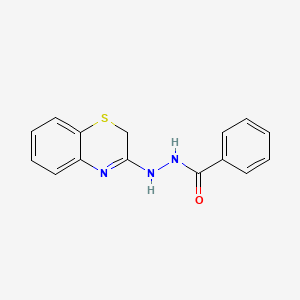

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide is a chemical compound with the molecular formula C15H13N3OS and a molecular weight of 283.35 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a 1,4-benzothiazin-3-yl group via a hydrazide linkage .

Vorbereitungsmethoden

The synthesis of benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide typically involves the reaction of benzoic acid derivatives with 2H-1,4-benzothiazin-3-yl hydrazine under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Analyse Chemischer Reaktionen

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling .

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide can be compared with other similar compounds, such as:

Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.

1,4-Benzothiazine derivatives: These compounds share the benzothiazine core structure but have different functional groups attached, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of the benzoic acid and benzothiazine moieties, which imparts distinct chemical and biological properties .

Biologische Aktivität

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide (CAS No. 78959-08-7) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13N3OS

- Molecular Weight : 283.35 g/mol

- Density : 1.32 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It potentially binds to receptors that modulate signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Its structure suggests possible interactions with microbial cell walls or metabolic processes that could inhibit growth.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens:

| Pathogen Type | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Moderate | 31.25 - 125 µg/mL |

| Gram-negative bacteria | Weak | >500 µg/mL |

| Fungi | Strong | 6.25 - 50 µg/mL |

In particular, its effectiveness against Staphylococcus aureus and Candida albicans has been highlighted in recent studies .

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties:

- Cell Lines Tested : NIH3T3 and HepG2

- IC50 Values : Ranged from 0.632 mM for certain derivatives, indicating potential for further development as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the compound's effectiveness against various fungi and bacteria. Results indicated high inhibition rates for Sclerotinia sclerotiorum, suggesting it could serve as a potent antifungal agent . -

Cytotoxicity Assessment :

In vitro testing on liver cancer cell lines revealed significant cytotoxic effects at varying concentrations, prompting further exploration into its use as a therapeutic agent in oncology .

Future Directions

Given the promising biological activities observed, further research is warranted to:

- Explore the structure-activity relationship (SAR) to optimize the compound's efficacy.

- Conduct in vivo studies to assess safety and efficacy in animal models.

- Investigate potential applications in drug formulation for treating infections and cancer.

Eigenschaften

IUPAC Name |

N'-(2H-1,4-benzothiazin-3-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-15(11-6-2-1-3-7-11)18-17-14-10-20-13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBHJMZCWKPZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2S1)NNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229411 | |

| Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78959-08-7 | |

| Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078959087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.